molecular formula C12H20Cl2N2 B2393648 [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride CAS No. 1909347-81-4

[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride

Cat. No. B2393648
CAS RN: 1909347-81-4
M. Wt: 263.21
InChI Key: BWDHBFFTAHYZGG-UHFFFAOYSA-N
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Description

“[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride” is a chemical compound that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is a 4-aryl piperidine .


Molecular Structure Analysis

The molecular structure of “[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride” is represented by the empirical formula C12H20Cl2N2 . The molecular weight of the compound is 263.21 .


Physical And Chemical Properties Analysis

“[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride” is a powder with an assay of ≥95% . It is stored at a temperature of 2-8°C . The compound has a functional group of amine .

Scientific Research Applications

Mechanism of Action

Target of Action

[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound acts as a linker, connecting the E3 ligase recruiting moiety and the target protein binding moiety within a PROTAC . The flexibility of the linker can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex (E3 ligase, PROTAC, target protein), which is crucial for the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The compound, as part of a PROTAC, facilitates the tagging of the target protein with ubiquitin, a signal for degradation, by the proteasome .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by both the E3 ligase recruiting moiety and the target protein binding moiety .

Result of Action

The result of the action of [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride, when incorporated into a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is overactive or detrimental to the cell .

Action Environment

The action of [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride, and PROTACs in general, can be influenced by various environmental factors. For example, the pH of the cellular environment can impact the stability and efficacy of the PROTAC . Additionally, factors such as temperature and the presence of other molecules can also influence the action of the compound .

properties

IUPAC Name

(4-piperidin-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h4-7H,1-3,8-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDHBFFTAHYZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride

CAS RN

1909347-81-4
Record name [4-(piperidin-1-yl)phenyl]methanamine dihydrochloride
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